4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride
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Overview
Description
4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClN2O3S It is a derivative of pyridine, featuring an acetylamino group at the 4-position, a chlorine atom at the 6-position, and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride typically involves multiple stepsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylation reagents like acetic anhydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and acetylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the acetylamino group may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed, depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity . The acetylamino group may also play a role in binding interactions, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)benzenesulfonyl Chloride: Similar structure but with a benzene ring instead of a pyridine ring.
6-Chloropyridine-2-sulfonyl Chloride: Lacks the acetylamino group, making it less versatile in certain reactions.
Uniqueness
The presence of both the acetylamino and sulfonyl chloride groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
1393547-33-5 |
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Molecular Formula |
C7H6Cl2N2O3S |
Molecular Weight |
269.10 g/mol |
IUPAC Name |
4-acetamido-6-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2N2O3S/c1-4(12)10-5-2-6(8)11-7(3-5)15(9,13)14/h2-3H,1H3,(H,10,11,12) |
InChI Key |
AKLYGNGJZCRMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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